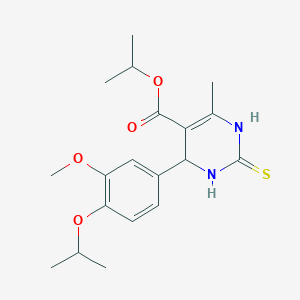![molecular formula C22H20Cl2N2O4S B286210 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide, also known as CBPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CBPA is a small molecule that has been synthesized through a multi-step process and has been shown to have unique biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide has been shown to inhibit the activity of certain enzymes, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide has been shown to have unique biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell growth and survival, and anti-inflammatory properties. 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide is its low toxicity profile, which makes it a safer alternative to other compounds that may have toxic effects on cells. However, 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide is relatively new and has not been extensively studied, so its limitations and potential side effects are not fully understood.
将来の方向性
There are several future directions for research on 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide, including further studies on its mechanism of action, its potential applications in the treatment of cancer and inflammatory diseases, and its limitations and potential side effects. Additionally, the synthesis of 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide could be optimized to improve its yield and purity, which would make it more accessible for further research.
Conclusion:
In conclusion, 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide is a promising compound that has potential applications in medical research. Its unique biochemical and physiological effects, low toxicity profile, and potential applications in the treatment of cancer and inflammatory diseases make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action, limitations, and potential side effects.
合成法
The synthesis of 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzyl sulfonate, which is then reacted with N-(3-chloro-4-methoxyphenyl)glycine to form 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide. The final product is purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide has been studied for its potential applications in medical research, particularly in the field of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in various cancer cell lines. 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
特性
分子式 |
C22H20Cl2N2O4S |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-30-21-12-11-18(13-20(21)24)25-22(27)15-26(14-16-7-9-17(23)10-8-16)31(28,29)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,27) |
InChIキー |
CCWGYRMSDNSIBC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B286127.png)
![2,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286131.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)






![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)

![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)